molecular formula C22H17NO3 B12930153 4-Methyl-3-(1-oxo-2-phenyl-2,3-dihydroisoindol-5-yl)benzoic acid CAS No. 918331-74-5

4-Methyl-3-(1-oxo-2-phenyl-2,3-dihydroisoindol-5-yl)benzoic acid

Cat. No.: B12930153
CAS No.: 918331-74-5
M. Wt: 343.4 g/mol
InChI Key: RMCCZEMZTMRNAK-UHFFFAOYSA-N
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Description

4-Methyl-3-(1-oxo-2-phenylisoindolin-5-yl)benzoic acid is a complex organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a phenylisoindolinone moiety, which is a significant structural feature in various biologically active molecules. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(1-oxo-2-phenylisoindolin-5-yl)benzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoindolinone core, followed by the introduction of the benzoic acid moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-Methyl-3-(1-oxo-2-phenylisoindolin-5-yl)benzoic acid may involve large-scale batch reactions. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(1-oxo-2-phenylisoindolin-5-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce halogens, alkyl groups, or other functional groups onto the aromatic rings.

Scientific Research Applications

4-Methyl-3-(1-oxo-2-phenylisoindolin-5-yl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research into its potential therapeutic effects includes investigations into its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(1-oxo-2-phenylisoindolin-5-yl)benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and help in the design of more effective drugs.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Methyl-3-(1-oxo-2-phenylisoindolin-5-yl)benzoic acid include other benzoic acid derivatives and isoindolinone-containing molecules. Examples include:

  • 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
  • 1-(4-Carboxyphenyl)-3-methyl-2-pyrazolin-5-one

Uniqueness

What sets 4-Methyl-3-(1-oxo-2-phenylisoindolin-5-yl)benzoic acid apart from similar compounds is its specific combination of structural features. The presence of both the phenylisoindolinone and benzoic acid moieties provides a unique platform for studying various chemical reactions and biological interactions. This uniqueness makes it a valuable compound in both fundamental research and applied sciences.

Properties

CAS No.

918331-74-5

Molecular Formula

C22H17NO3

Molecular Weight

343.4 g/mol

IUPAC Name

4-methyl-3-(1-oxo-2-phenyl-3H-isoindol-5-yl)benzoic acid

InChI

InChI=1S/C22H17NO3/c1-14-7-8-16(22(25)26)12-20(14)15-9-10-19-17(11-15)13-23(21(19)24)18-5-3-2-4-6-18/h2-12H,13H2,1H3,(H,25,26)

InChI Key

RMCCZEMZTMRNAK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)C2=CC3=C(C=C2)C(=O)N(C3)C4=CC=CC=C4

Origin of Product

United States

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